

Spectroscopic Profile of 1-Pentyne: A Technical Guide

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Compound of Interest

Compound Name: 1-Pentyne

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1-pentyne** (C_5H_8), a terminal alkyne of interest in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (1H) and carbon-13 (^{13}C) NMR data for **1-pentyne**.

1H NMR Spectroscopic Data

The 1H NMR spectrum of **1-pentyne** exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
2.14	Doublet of Doublets (dd)	2.6, 7.1	2H	-CH ₂ -C≡CH
1.95	Triplet (t)	2.6	1H	≡C-H
1.55	Sextet	7.1, 7.4	2H	CH ₃ -CH ₂ -
1.00	Triplet (t)	7.4	3H	CH ₃ -

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of **1-pentyne**.

Chemical Shift (δ) ppm	Assignment
85.0	-C≡CH
68.0	-C≡CH
23.0	CH ₃ -CH ₂ -
21.0	-CH ₂ -C≡CH
13.0	CH ₃ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-pentyne** shows characteristic absorption bands for its alkyne and alkyl moieties.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	\equiv C-H stretch
~2970	Medium	C-H (sp ³) stretch
~2120	Weak	C \equiv C stretch
~1460	Medium	-CH ₂ - bend
~1380	Medium	-CH ₃ bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of **1-pentyne** (molecular weight: 68.12 g/mol) is characterized by a prominent molecular ion peak and several fragment ions.[\[1\]](#)[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
68	~25	[M] ⁺ (Molecular Ion)
67	100	[M-H] ⁺
53	~50	[M-CH ₃] ⁺
41	~60	[C ₃ H ₅] ⁺
39	~75	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **1-pentyne** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[4][5]
- Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[4]
- The final volume in the NMR tube should be approximately 4-5 cm in height.[4]

¹H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

- Use the same sample prepared for ¹H NMR.
- Tune the probe to the ¹³C frequency.
- Acquire the ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]
- Process the FID as described for ¹H NMR.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one or two drops of neat **1-pentyne** onto the surface of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently press to form a thin liquid film between the plates.

Acquisition:

- Place the salt plates in the sample holder of the IR spectrometer.
- Record a background spectrum of the empty beam path.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

- Introduce a small amount of **1-pentyne** into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized in the ion source.[\[7\]](#)

Ionization and Analysis:

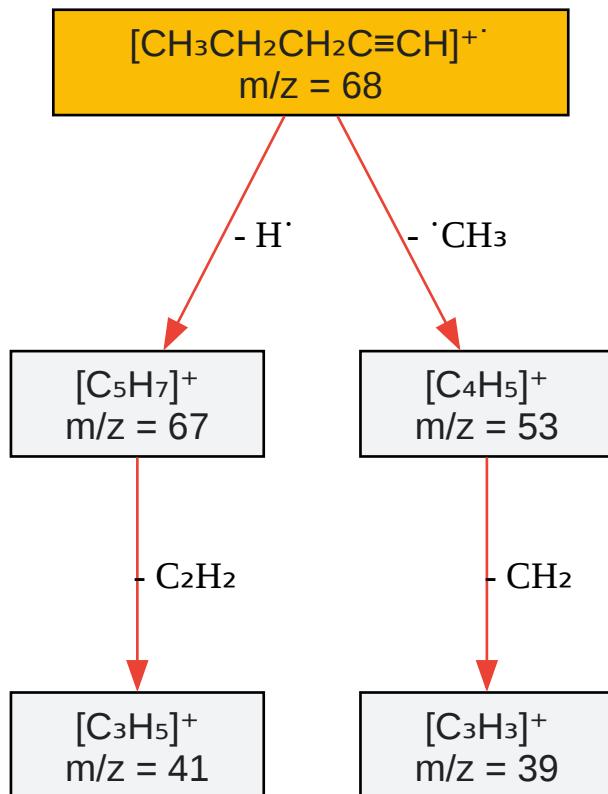
- In the ion source, the gaseous **1-pentyne** molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[7\]](#)
- The resulting positive ions are accelerated into the mass analyzer.[\[7\]](#)
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Molecular Structure and NMR Assignments

Caption: Correlation of ^1H and ^{13}C NMR chemical shifts to the structure of **1-pentyne**.

Mass Spectrometry Fragmentation Pathway



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Caption: Proposed electron ionization fragmentation pathway for **1-pentyne**.

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